molecular formula C15H13ClN2O B1372540 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1019456-03-1

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B1372540
CAS No.: 1019456-03-1
M. Wt: 272.73 g/mol
InChI Key: XKOCNKBFZSKJIC-UHFFFAOYSA-N
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Description

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C15H13ClN2O. It is known for its unique structure, which includes an indole core substituted with an aminophenylmethyl group and a chlorine atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzyl chloride with 6-chloroindole-2-one under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOCNKBFZSKJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
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1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
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1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
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1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one

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